4-Nitronicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitronicotinic acid and related compounds involves several key strategies, including cycloadditions and oxidation reactions. For example, the synthesis of related structures has been achieved through stereoselective cycloadditions of nitrones with various substrates, highlighting the versatility of nitronic acids in synthetic chemistry (Tamura et al., 2005). The synthesis of 5-nitronicotinamides, closely related to 4-Nitronicotinic acid, involves cyclocondensation reactions using nitrocarbonyl compounds, showcasing another approach to synthesizing nitronic acid derivatives (Sagitullina et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Nitronicotinic acid is characterized by the presence of a nitro group and a carboxylic acid functional group attached to a pyridine ring. This structure imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The presence of the nitro group, in particular, is a key feature that affects the molecule's acidity, redox properties, and ability to form hydrogen bonds.
Chemical Reactions and Properties
4-Nitronicotinic acid participates in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. Nitrones, which are closely related to nitronic acids, are known for their [3+2]-dipolar cycloaddition reactivity, leading to the formation of isoxazolidines and isoxazolines (Anderson, 2016). Additionally, nitronic acids can undergo oxidative ring cleavage, showcasing their versatility in synthetic transformations (Roger et al., 2004).
Scientific Research Applications
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Scientific Field: Nutrition and Cardiovascular Health
- Application : Nicotinic Acid (NA) is used in the treatment of dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood . It is considered a valuable agent for therapy to modify high LDL-C (low-density lipoprotein cholesterol) as well as low HDL-C (high-density lipoprotein cholesterol), high lipoprotein a, and hypertriglyceridemia .
- Methods of Application : In doses large enough to produce pharmacological effects, NA and extended-release nicotinic acid (ER-NA) are potent lipid-modifying agents .
- Results or Outcomes : The landmark study by Altschul et al. was the first to report the cholesterol-lowering effects of niacin .
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Scientific Field: Dermatology
- Application : Nicotinamide, a form of NA, has been used in the treatment of melasma .
- Methods of Application : In a double-blind, randomized clinical trial, a 4% nicotinamide product was applied on one side of the face for 8 weeks .
- Results or Outcomes : The results of this study are not specified in the source .
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Scientific Field: Cosmeceuticals
- Application : Niacinamide, a derivative of NA, has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
- Methods of Application : Niacinamide is incorporated into skincare products and cosmetics .
- Results or Outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
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Scientific Field: Pharmacology
- Application : Some derivatives of Nicotinic Acid have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The results of these applications are not specified in the source .
-
Scientific Field: Biochemistry
- Application : Niacinamide Mononucleotide (NMN), a derivative of NA, is known for its role in NAD+ synthesis, which contributes to redox reactions and energy production in cells .
- Methods of Application : NMN is used as a supplement to increase the level of NAD+ .
- Results or Outcomes : The supplementation of NMN effectively increases the level of NAD+ .
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Scientific Field: Pharmaceutical Chemistry
- Application : 2-substituted aryl derivatives of Nicotinic Acid have shown anti-inflammatory and analgesic efficacy .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The results of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-nitropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-3-7-2-1-5(4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXUFXWKAMQHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376585 | |
Record name | 4-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitronicotinic acid | |
CAS RN |
100367-58-6 | |
Record name | 4-Nitronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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